16-O-Acetylvindoline
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Overview
Description
16-O-Acetylvindoline is a naturally occurring alkaloid derived from the plant Catharanthus roseus. It is a derivative of vindoline, which is one of the key precursors in the biosynthesis of the anti-cancer drugs vinblastine and vincristine. The compound has a molecular formula of C27H34N2O7 and a molecular weight of 498.57 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-O-Acetylvindoline typically involves the acetylation of vindoline. One common method includes the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves extraction from Catharanthus roseus followed by chemical modification. The extraction process includes solvent extraction, followed by purification using chromatographic techniques. The acetylation step is similar to the laboratory synthesis but scaled up to industrial levels .
Chemical Reactions Analysis
Types of Reactions: 16-O-Acetylvindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Substitution: It can undergo substitution reactions, particularly at the acetyl group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Singlet oxygen, photosensitizers like TPP (tetraphenylporphyrin), and cyanide ions.
Reduction: Sodium borohydride or sodium borodeuteride.
Substitution: Acetic anhydride and bases like pyridine.
Major Products:
Oxidation: Cyanovindoline derivatives.
Reduction: Reduced vindoline derivatives.
Substitution: Various acetyl-substituted derivatives.
Scientific Research Applications
16-O-Acetylvindoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 16-O-Acetylvindoline involves its interaction with various molecular targets and pathways. It is known to undergo photochemical reactions, where it acts as a substrate for photosensitized oxidation. The compound interacts with singlet oxygen, leading to the formation of reactive intermediates that can further react to form various products . These reactions are highly regio- and diastereoselective, indicating specific molecular interactions and pathways .
Comparison with Similar Compounds
Vindoline: The parent compound from which 16-O-Acetylvindoline is derived.
Catharanthine: Another alkaloid from Catharanthus roseus, often studied alongside vindoline.
Vinblastine and Vincristine: Anti-cancer drugs synthesized from vindoline and catharanthine.
Uniqueness: this compound is unique due to its specific acetylation at the 16-O position, which imparts distinct chemical properties and reactivity. This modification allows it to undergo specific reactions that are not possible with vindoline or other related compounds .
Properties
CAS No. |
58811-96-4 |
---|---|
Molecular Formula |
C27H34N2O7 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
methyl (10S,11R,12R,19R)-10,11-diacetyloxy-12-ethyl-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C27H34N2O7/c1-7-25-11-8-13-29-14-12-26(21(25)29)19-10-9-18(33-5)15-20(19)28(4)22(26)27(24(32)34-6,36-17(3)31)23(25)35-16(2)30/h8-11,15,21-23H,7,12-14H2,1-6H3/t21-,22?,23+,25+,26?,27-/m0/s1 |
InChI Key |
MIXMNHGQPDWWTF-QDAQGZQISA-N |
Isomeric SMILES |
CC[C@@]12C=CCN3[C@@H]1C4(CC3)C([C@]([C@@H]2OC(=O)C)(C(=O)OC)OC(=O)C)N(C5=C4C=CC(=C5)OC)C |
Canonical SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)OC(=O)C)N(C5=C4C=CC(=C5)OC)C |
Origin of Product |
United States |
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